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molecular formula BH4Na B133744 Sodium borodeuteride CAS No. 15681-89-7

Sodium borodeuteride

Cat. No. B133744
M. Wt: 41.86 g/mol
InChI Key: YOQDYZUWIQVZSF-XWFVQAFUSA-N
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Patent
US07384970B2

Procedure details

A solution of N-Boc cyanoalanine (2 g, 9.3 mmol) in THF (30 mL) was cooled in an ice/NaCl bath to −10° C. and treated with triethylamine (0.94 g, 9.3 mmol) followed by dropwise addition of isobutyl chloroformate (1.35 g, 9.9 mmol). The reaction mixture was stirred for 4 minutes at −10° C. and filtered through a coarse scintered glass funnel. Meanwhile, in another flask, a solution of NaBH4 (0.71 g, 19 mmol) in water (10 mL) was prepared and cooled in an ice/water bath. The filtered solution of the mixed anhydride was added dropwise to the cold NaBH4 solution and the resulting mixture was stirred for 2 hours. The THF was removed on the rotary evaporator and the reaction was acidified with 5% NaHSO4 solution to pH 3 and diluted with ethyl acetate and water. The organics were extracted twice with aqueous NaHCO3 and dried over MgSO4. The solvent was removed to afford 1.2 g (64%) of (S)-(2-Cyano-1-hydroxymethyl-ethyl)-carbamic acid tert-butyl ester; 1H NMR (CDCl3, 400 MHz) δ 1.45 (s, 9H), 2.09-2.17 (m, 1H), 2.73 (d, 1H, J=6.0), 3.76 (dd, 1H, J1=4.7, J2=10.8), 3.80-3.86 (m, 1H), 3.91-3.99 (m, 1H), 4.98-5.07 (m, 1H).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
N-Boc cyanoalanine
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.94 g
Type
reactant
Reaction Step Three
Quantity
1.35 g
Type
reactant
Reaction Step Four
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:8](C#N)[C@H:9]([C:11]([OH:13])=O)[CH3:10])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH2:16]([N:18](CC)CC)C.ClC(OCC(C)C)=O.[BH4-:31].[Na+:32]>C1COCC1.O>[BH4-:31].[Na+:32].[C:4]([O:3][C:1](=[O:2])[NH:8][C@H:9]([CH2:11][OH:13])[CH2:10][C:16]#[N:18])([CH3:5])([CH3:6])[CH3:7] |f:3.4,7.8|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
N-Boc cyanoalanine
Quantity
2 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N([C@@H](C)C(=O)O)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.94 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1.35 g
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Five
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 minutes at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a coarse scintered glass funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/water bath
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The THF was removed on the rotary evaporator
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The organics were extracted twice with aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
4 min
Name
Type
product
Smiles
[BH4-].[Na+]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19 mmol
AMOUNT: MASS 0.71 g
Name
Type
product
Smiles
C(C)(C)(C)OC(N[C@@H](CC#N)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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